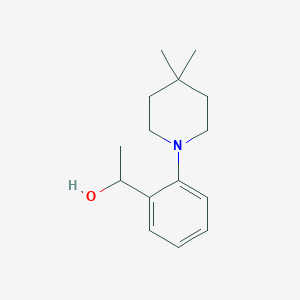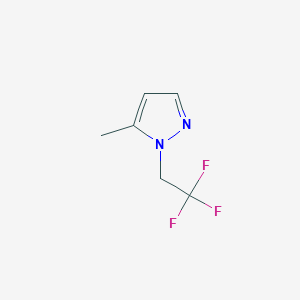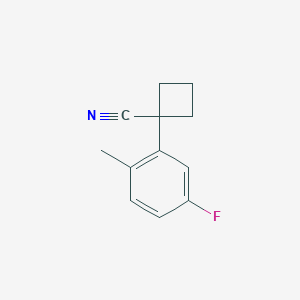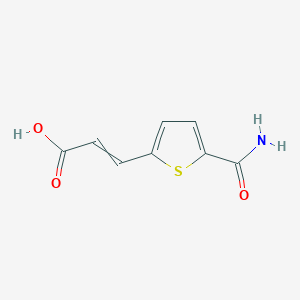
(R)-1-Fluoro-4-(1-methoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Fluoro-4-(1-methoxyethyl)benzene is an organic compound characterized by a fluorine atom attached to a benzene ring, with a methoxyethyl group in the para position relative to the fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Fluoro-4-(1-methoxyethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a Friedel-Crafts alkylation to introduce the methoxyethyl group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-1-Fluoro-4-(1-methoxyethyl)benzene may involve continuous flow reactors to ensure precise control over reaction conditions and yield optimization. Catalysts and solvents are carefully selected to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-1-Fluoro-4-(1-methoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
®-1-Fluoro-4-(1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe in biological systems due to its fluorine atom, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-Fluoro-4-(1-methoxyethyl)benzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The methoxyethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
®-1-Fluoro-4-(1-hydroxyethyl)benzene: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
®-1-Fluoro-4-(1-ethoxyethyl)benzene: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
®-1-Fluoro-4-(1-methoxyethyl)benzene is unique due to the presence of both a fluorine atom and a methoxyethyl group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
1-fluoro-4-[(1R)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H11FO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m1/s1 |
InChI Key |
QJVVITCWTCLUAK-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


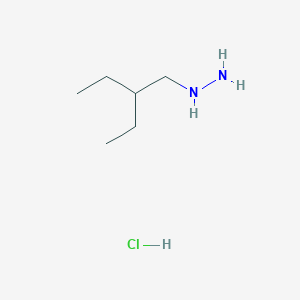
![3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid](/img/structure/B11722007.png)
![1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11722020.png)
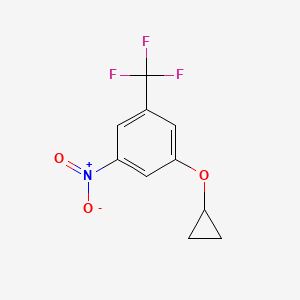


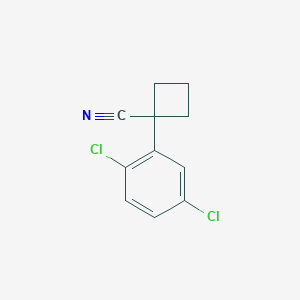
![(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol](/img/structure/B11722042.png)
